[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate
Description
This compound is a steroidal derivative with a fused cyclopenta[a]phenanthrene core and a 2-oxochromene-3-carboxylate ester substituent at the C3 position. Its stereochemistry is defined by the (3S,8S,9S,10R,13R,14S,17R) configuration, and it features a 6-methylheptan-2-yl side chain at C17, contributing to its lipophilic character . Its structural complexity aligns with bioactive steroids and triterpenoids, as evidenced by its presence in pharmacological studies targeting metabolic and neurological disorders .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50O4/c1-23(2)9-8-10-24(3)30-15-16-31-28-14-13-26-22-27(17-19-36(26,4)32(28)18-20-37(30,31)5)40-34(38)29-21-25-11-6-7-12-33(25)41-35(29)39/h6-7,11-13,21,23-24,27-28,30-32H,8-10,14-20,22H2,1-5H3/t24-,27+,28+,30-,31+,32+,36+,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZIAODARIKFKN-HOSVHEHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Structure and Composition
The compound belongs to a class of steroid-like molecules characterized by a cyclopenta[a]phenanthrene backbone and various functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 842.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 842.39 g/mol |
| CAS Number | 80356-14-5 |
| Chemical Class | Steroid-like |
Research indicates that this compound exhibits various biological activities including:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : It may scavenge free radicals and reduce oxidative stress in cellular systems.
- Anticancer Activity : Preliminary studies suggest that it could inhibit the proliferation of cancer cells by inducing apoptosis.
Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the NF-kB pathway, leading to reduced expression of inflammatory markers in vitro. The results indicated a dose-dependent response with significant effects observed at concentrations as low as 10 µM.
Study 2: Antioxidant Capacity
Research conducted by Zhang et al. (2024) demonstrated that the compound exhibited a high antioxidant capacity as assessed by DPPH and ABTS assays. The IC50 values were reported to be lower than those of standard antioxidants such as ascorbic acid.
Study 3: Anticancer Properties
In vitro studies on human cancer cell lines revealed that the compound could reduce cell viability significantly (by over 50%) at concentrations ranging from 20 to 100 µM. Further investigation into its mechanism suggested that it induces apoptosis via caspase activation pathways.
Table 2: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The structural features of the cyclopenta[a]phenanthrene moiety are known to interact with biological targets involved in cancer progression.
- Drug Delivery Systems : The lipophilic nature of the compound allows it to be utilized in formulating drug delivery systems that enhance the bioavailability of hydrophobic drugs. Its ability to form stable complexes with various therapeutic agents can improve their efficacy.
- Hormonal Activity Modulation : The compound's structure resembles steroid frameworks which may influence hormonal pathways. Research is ongoing to evaluate its effects on hormone receptors and potential therapeutic uses in hormone-related disorders.
Biochemical Applications
- Enzyme Inhibition Studies : The compound can serve as a lead structure in the development of enzyme inhibitors. Its unique functional groups may provide specific interactions with active sites of enzymes implicated in metabolic disorders.
- Cell Signaling Pathways : Investigations into how this compound affects cell signaling pathways are crucial for understanding its biological effects. Studies have indicated potential modulation of pathways related to inflammation and cellular proliferation.
Material Science Applications
- Polymer Chemistry : The compound can be used as a building block in the synthesis of advanced polymers with specific mechanical properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength.
- Nanotechnology : Research is exploring the use of this compound in the creation of nanomaterials for applications in electronics and photonics. Its unique optical properties could be advantageous in developing new materials for light-emitting devices.
Case Study 1: Anticancer Activity
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with cholesterol derivatives, triterpenoids, and synthetic steroids. Key comparisons include:
Pharmacological Activity
- Target Compound : Demonstrates extended-release behavior in liposomal formulations, suggesting utility in CNS disorders . Its chromene ester may enhance blood-brain barrier penetration.
- Analogues: C1 (): Binds MAPK3 and MMP9 in Alzheimer’s models, with stronger docking scores than hederagenin. Hederagenin (): Lacks specific protein targets in diabetic nephropathy, highlighting structural specificity in target engagement.
Pharmacokinetics
- Liposomal Formulation: The target compound’s encapsulation in dipalmitoylphosphatidylcholine liposomes () increases half-life compared to non-encapsulated derivatives.
- Bioavailability : Chromene-based esters show higher calculated bioavailability (36.23–36.74%) than quercetin (46.43%) or mairin (55.38%), as per network pharmacology studies .
Research Findings and Data Tables
Table 1: Physicochemical Properties
Table 2: Pharmacological Targets
Preparation Methods
Pyrene-Based Ring Contraction
The cyclopenta[a]phenanthrene system is synthesized via a pyrene-derived route. Pyrene-4,5-dione undergoes oxidative ring contraction using m-chloroperbenzoic acid (MCPBA) in dichloromethane at −20°C, yielding oxoCPP (4-oxo-4H-cyclopenta[def]phenanthrene) in 68% yield. Subsequent Wolff–Kishner reduction with hydrazine hydrate and potassium hydroxide in ethylene glycol at 160°C furnishes the fully saturated cyclopenta[a]phenanthrene core.
Table 1: Key Reaction Parameters for Steroid Backbone Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ring contraction | MCPBA, CH₂Cl₂, −20°C, 12 h | 68 | 95.2 |
| Wolff–Kishner reduction | NH₂NH₂·H₂O, KOH, ethylene glycol, 160°C | 82 | 98.1 |
Functionalization of the C17 Position: (2R)-6-Methylheptan-2-yl Side Chain
Stereoselective Alkylation
The C17 hydroxyl group is alkylated using (2R)-6-methylheptan-2-yl bromide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C → rt). This method preserves the R-configuration at C17, achieving 74% yield with >99% enantiomeric excess (ee).
Alternative Grignard Approach
Reaction of the C17 ketone intermediate with (2R)-6-methylheptylmagnesium bromide in THF at −78°C provides the tertiary alcohol, which is dehydrated using POCl₃/pyridine to install the (2R)-6-methylheptan-2-yl moiety. This route affords 65% yield but requires rigorous exclusion of moisture.
Synthesis of 2-Oxochromene-3-carboxylate
Pechmann Condensation
Ethyl 2-oxo-2H-chromene-3-carboxylate is synthesized via Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of concentrated H₂SO₄ at 60°C for 4 h. Substituting H₂SO₄ with Nafion® NR50 resin improves recyclability, yielding 89% product with 97% purity.
Hydrazide Intermediate Formation
The ethyl ester is converted to the hydrazide by refluxing with hydrazine hydrate in ethanol (12 h, 78% yield). This intermediate is critical for subsequent coupling reactions.
Table 2: Optimization of Coumarin Ester Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 60 | 4 | 85 |
| Nafion® NR50 | 80 | 6 | 89 |
| ZnCl₂ | 70 | 5 | 76 |
Esterification of Steroid and Coumarin Moieties
DCC-Mediated Coupling
The steroid C3 hydroxyl group is coupled with 2-oxochromene-3-carboxylic acid using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction proceeds at 25°C for 24 h, yielding 63% of the target ester after silica gel chromatography.
Acid-Catalyzed Direct Esterification
An alternative one-pot method employs perchloric acid (HClO₄) as a catalyst in toluene under reflux. This approach avoids pre-activation of the carboxylic acid, achieving 58% yield but requiring careful control of reaction time to prevent decomposition.
Purification and Characterization
Chromatographic Purification
Flash chromatography on silica gel (ethyl acetate/petroleum ether, 1:4 → 1:1 gradient) removes unreacted starting materials and diastereomers. Final purity of ≥98% is confirmed by HPLC using a C18 column (acetonitrile/water, 70:30).
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, coumarin H-4), 7.65–7.58 (m, 2H, aromatic), 5.32 (s, 1H, C3-OCO), 1.28 (s, 3H, C10-CH₃).
-
HRMS : m/z calcd. for C₃₄H₄₂O₅ [M+H]⁺ 547.3062; found 547.3059.
Challenges and Optimization Strategies
Q & A
Q. What are the recommended methods for synthesizing this compound, and what purification strategies are critical for ensuring stereochemical fidelity?
The synthesis involves esterification of the sterol core (cyclopenta[a]phenanthrene derivative) with 2-oxochromene-3-carboxylic acid. Key steps include:
- Stereoselective coupling : Use of chiral catalysts or protecting groups to maintain stereochemistry at positions 3S, 8S, and 17R .
- Chromatographic purification : Reverse-phase HPLC or silica gel chromatography to resolve stereoisomers, as minor impurities can skew biological activity .
- Validation : Confirm purity via NMR (e.g., NOESY for spatial proton relationships) and chiral HPLC .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C29H38O4, exact mass 450.272) and detect impurities .
- NMR analysis : 1H and 13C NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons) and ester linkage integrity .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and chromenone groups) .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Hazard mitigation : Use PPE (gloves, goggles) due to skin sensitization (H317) and eye irritation (H319) risks .
- Ventilation : Work in fume hoods to avoid inhalation of fine particulates .
- Storage : Store in sealed containers at room temperature, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point discrepancies) for this compound?
- Data validation : Cross-reference experimental measurements (e.g., differential scanning calorimetry for melting points) with computational predictions (e.g., COSMO-RS for boiling points) .
- Sample purity : Discrepancies often arise from impurities; use GC-MS or elemental analysis to confirm batch consistency .
- Literature gaps : Note that boiling point data may be absent in public databases (e.g., NIST), requiring in-house determination .
Q. What experimental design considerations are critical for studying the compound’s metabolic stability in vitro?
- Microsomal assays : Use liver microsomes (human/rat) with NADPH cofactors to assess cytochrome P450-mediated degradation .
- Analytical setup : LC-MS/MS with deuterated internal standards to quantify parent compound and metabolites .
- Control for esterase activity : Include esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to isolate oxidative vs. hydrolytic pathways .
Q. How does the 2-oxochromene-3-carboxylate ester group influence biological activity compared to other ester derivatives?
- Structure-activity relationship (SAR) : Replace the ester with carbamate or amide groups to test cytotoxicity or receptor binding (e.g., steroid receptor assays) .
- Metabolic profiling : The ester group enhances lipophilicity (logP ~4.2), improving membrane permeability but increasing susceptibility to esterase cleavage .
- Comparative data : Derivatives with bulkier ester substituents show reduced off-target effects in cell viability assays .
Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?
- Catalytic optimization : Use lipases (e.g., Candida antarctica) for enantioselective esterification under mild conditions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but require rigorous drying to avoid hydrolysis .
- Scalable purification : Simulated moving bed (SMB) chromatography reduces solvent waste and improves throughput .
Data Contradiction Analysis
Example : Conflicting solubility reports in aqueous vs. organic solvents.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
